molecular formula C21H20O4 B6339639 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester CAS No. 1171923-66-2

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester

Cat. No.: B6339639
CAS No.: 1171923-66-2
M. Wt: 336.4 g/mol
InChI Key: KPPFQPHRLCULJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-25-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPFQPHRLCULJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with naphthalen-1-ylmethanol in the presence of a suitable catalyst to form the ester linkage. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoic acid, while reduction of the ester group can produce 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester is utilized as a reactant in organic synthesis. It can participate in various chemical reactions due to its functional groups, which allow for modifications that can lead to the development of new compounds with desirable properties. The compound's versatility is particularly evident in:

  • Esterification Reactions : It can be synthesized through the esterification of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid with methanol under reflux conditions.
  • Catalytic Processes : In industrial settings, continuous flow processes may enhance efficiency and yield when synthesizing this compound.

Research into the biological activity of this compound is ongoing, focusing on its interactions with biological macromolecules. The structural characteristics suggest potential for modulating various biochemical pathways, which may lead to therapeutic applications. Key areas of investigation include:

  • Binding Studies : Interaction studies aim to elucidate the compound's mechanism of action and its effects on cellular processes.
  • Pharmacological Potential : Compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

Drug Development

Given its unique structure, this compound could serve as a lead compound in drug development. Its ability to interact with specific biological targets may be harnessed to create new therapeutic agents aimed at treating various diseases.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalene Substitution

Compound : 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester

  • CAS : 1171923-82-2
  • Molecular Formula : C₂₁H₂₀O₄
  • Molecular Weight : 336.39 g/mol .

Key Difference: The naphthalene group is attached at the 2-position instead of the 1-position.

Substituent Variations: Linker and Functional Groups

Oxymethyl vs. Methoxymethyl Linker

Compound : 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester

  • CAS : 1171924-19-8
  • Molecular Formula : C₂₀H₁₈O₄
  • Molecular Weight : 322.36 g/mol .

Key Difference :
Replacement of the methoxymethyl (-CH₂OCH₃) linker with an oxymethyl (-CH₂O-) group reduces steric bulk and may enhance solubility due to decreased hydrophobicity .

Ethyl vs. Methoxymethyl Substituent

Compound : 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

  • CAS : 1171921-51-9
  • Molecular Formula : C₂₁H₂₀O₃
  • Molecular Weight : 320.39 g/mol .

Key Difference :
A naphthalen-1-yl-ethyl (-CH₂CH₂-C₁₀H₇) group replaces the methoxymethyl-naphthalene substituent. The ethyl linker increases lipophilicity, which could enhance membrane permeability but reduce metabolic stability .

Aromatic Ring Modifications

Compound : 2-Methoxy-6-phenethyloxy-benzoic acid methyl ester

  • Molecular Formula : C₁₇H₁₈O₄
  • Molecular Weight : 298.33 g/mol .

Key Difference: The naphthalene moiety is replaced with a phenethyloxy (-OCH₂CH₂-C₆H₅) group.

Heterocyclic and Functionalized Derivatives

Vinyl-Pyrimidine Substituent

Compound : 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester

  • CAS : 365542-68-3
  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 294.30 g/mol .

This modification is common in anticancer agents .

Iminoxy Group

Compound: 2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester

  • CAS : 1171923-23-1
  • Molecular Formula : C₁₉H₂₀N₂O₄
  • Molecular Weight : 340.37 g/mol .

Key Difference: The iminoxy (-ON=C(CH₃)Ph) group introduces a Schiff base-like structure, which may confer chelating properties or serve as a prodrug moiety .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 1171923-66-2 C₂₁H₂₀O₄ 336.39 Naphthalen-1-ylmethoxymethyl
2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester 1171923-82-2 C₂₁H₂₀O₄ 336.39 Naphthalen-2-ylmethoxymethyl
2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid methyl ester 1171924-19-8 C₂₀H₁₈O₄ 322.36 Naphthalen-1-yloxymethyl
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester 1171921-51-9 C₂₁H₂₀O₃ 320.39 Naphthalen-1-yl-ethyl
2-Methoxy-6-phenethyloxy-benzoic acid methyl ester Not provided C₁₇H₁₈O₄ 298.33 Phenethyloxy
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester 365542-68-3 C₁₆H₁₄N₂O₃ 294.30 Pyrimidinyl-vinyl
2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester 1171923-23-1 C₁₉H₂₀N₂O₄ 340.37 Iminoxy group

Research Findings and Implications

  • Positional Isomerism: The 1- vs. 2-naphthalene substitution (CAS 1171923-66-2 vs.
  • Linker Flexibility : Methoxymethyl groups (e.g., CAS 1171923-66-2) enhance metabolic stability compared to oxymethyl linkers (CAS 1171924-19-8), which are more prone to hydrolysis .
  • Heterocyclic Derivatives : Compounds like CAS 365542-68-3 (pyrimidinyl-vinyl) show promise in targeted therapies due to their ability to engage specific enzyme active sites .

Biological Activity

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (CAS No. 1171923-66-2) is an organic compound classified as a benzoic acid derivative. Its unique structure, comprising a central benzoic acid core with methoxy and naphthalenyl substituents, suggests potential applications in medicinal chemistry and material science. Despite limited published data on its biological activity, the compound's structural features indicate possible interactions with biological targets.

Chemical Structure

The compound's molecular structure can be summarized as follows:

  • Molecular Formula: C_{16}H_{16}O_{4}
  • Molecular Weight: 272.29 g/mol

The structure is characterized by:

  • A methoxy group at position 2 of the benzoic acid.
  • A naphthalen-1-ylmethoxymethyl group at position 6.

Biological Activity Overview

Research into the biological activity of similar compounds has highlighted several potential mechanisms of action, including anti-inflammatory, antimicrobial, and anticancer properties. Although specific studies on this compound are scarce, we can infer its biological activity based on related compounds.

Potential Biological Activities

  • Anti-inflammatory Activity
    • Compounds with similar methoxy and aromatic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Properties
    • Derivatives of benzoic acid exhibit antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties .
  • Anticancer Effects
    • Some studies indicate that benzoic acid derivatives can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) .

In Vitro Studies

In vitro studies on related compounds have demonstrated significant activity against cancer cell lines and bacterial strains. For instance:

  • Naphthalene derivatives have been effective against resistant bacterial strains, indicating a potential for development as antimicrobial agents .

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